molecular formula C19H18FN3O4S2 B2509690 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895479-33-1

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No. B2509690
CAS RN: 895479-33-1
M. Wt: 435.49
InChI Key: YZFIIDPMOFNRBF-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C19H18FN3O4S2 and its molecular weight is 435.49. The purity is usually 95%.
BenchChem offers high-quality N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic Properties and Interaction with TRPV1

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide and its derivatives have been studied for their potential interaction with transient receptor potential vanilloid 1 (TRPV1), a receptor involved in pain sensation. A series of pyridine derivatives in this category demonstrated strong antagonism to multiple hTRPV1 activators, showcasing potential analgesic properties. Notably, one compound from the series displayed significant analgesic activity in the formalin test in mice, offering full efficacy and blocking capsaicin-induced hypothermia in vivo (Ryu et al., 2015).

Applications in Heterocyclic Synthesis

This compound class has been utilized as a precursor in heterocyclic synthesis. Specifically, it has been involved in the synthesis of various heterocycles, including thienopyridines and other fused derivatives, showcasing its versatility in chemical synthesis (Harb et al., 2006).

Non-linear Optical (NLO) and Molecular Docking Studies

Derivatives of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide have been synthesized and subjected to extensive computational studies. They displayed promising non-linear optical properties and molecular docking analyses suggested potential applications in inhibiting tubulin polymerization and anticancer activity. The binding modes of these compounds near the colchicine binding site of tubulin have been particularly noted (Jayarajan et al., 2019).

Insecticidal Applications

Some pyridine derivatives of this compound class have been investigated for their insecticidal properties. Notably, one such compound demonstrated insecticidal activity about four times that of the standard acetamiprid insecticide, highlighting its potential in agricultural applications (Bakhite et al., 2014).

properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4S2/c1-12(24)23-8-6-15-16(10-21)19(28-17(15)11-23)22-18(25)7-9-29(26,27)14-4-2-13(20)3-5-14/h2-5H,6-9,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFIIDPMOFNRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.